D-Ribopyranosylamine

Beschreibung

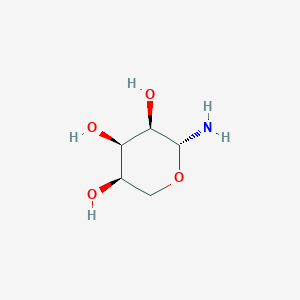

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H11NO4 |

|---|---|

Molekulargewicht |

149.15 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-2-aminooxane-3,4,5-triol |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |

InChI-Schlüssel |

RQBSUMJKSOSGJJ-TXICZTDVSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)N)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)N)O)O)O |

Synonyme |

1-amino-1-deoxyribose beta-D-ribopyranosylamine D-ribosylamine ribosylamine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of beta-D-ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of beta-D-ribopyranosylamine, a crucial ribose derivative with significant implications in drug development and biological research. The document details the synthetic pathway from D-ribose, outlines rigorous characterization methods, and presents key data in a structured format for ease of reference.

Introduction

beta-D-ribopyranosylamine is a glycosylamine where the anomeric hydroxyl group of beta-D-ribopyranose is replaced by an amino group. This modification makes it a valuable precursor in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. Understanding its synthesis and detailed characterization is paramount for its application in medicinal chemistry and drug discovery. The molecule predominantly exists in a stable 4C1 chair conformation.[1]

Synthesis of beta-D-ribopyranosylamine

The primary synthetic route to beta-D-ribopyranosylamine involves the direct reaction of D-ribose with ammonia (B1221849).[1] This reaction leverages the nucleophilic attack of ammonia on the aldehydic carbon of the open-chain form of D-ribose, followed by cyclization to the more stable pyranose form.

Experimental Protocol

While the definitive, detailed experimental protocol from the primary literature remains elusive without access to the full text of key publications, a general procedure can be outlined based on established methods for glycosylamine synthesis.

Materials:

-

D-ribose

-

Ammonia solution (e.g., 7N in methanol (B129727) or aqueous ammonium (B1175870) hydroxide)

-

Anhydrous methanol (or other suitable solvent)

-

Stirring apparatus

-

Reaction vessel with a tightly sealed cap

Procedure:

-

Dissolution: Dissolve D-ribose in anhydrous methanol in a clean, dry reaction vessel.

-

Reaction with Ammonia: Add a molar excess of ammonia solution to the D-ribose solution. The reaction is typically carried out at room temperature with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (D-ribose) is consumed.

-

Solvent Removal: Upon completion, remove the solvent and excess ammonia under reduced pressure. This should yield the crude beta-D-ribopyranosylamine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain crystalline beta-D-ribopyranosylamine.

Characterization of beta-D-ribopyranosylamine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized beta-D-ribopyranosylamine. The primary techniques employed are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of beta-D-ribopyranosylamine is presented in Table 1.

| Property | Value |

| Molecular Formula | C5H11NO4 |

| Molecular Weight | 149.15 g/mol |

| Appearance | White crystalline solid (presumed) |

| Conformation | 4C1 (Chair) |

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are crucial for unambiguous structure elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.2. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction has been used to unequivocally determine the solid-state structure of beta-D-ribopyranosylamine.[1] This analysis confirms the pyranose ring form and the equatorial orientation of the amino group at the anomeric carbon (C-1), consistent with the beta configuration. The crystal structure also reveals a network of intermolecular hydrogen bonds involving the hydroxyl and amino groups, which contribute to the stability of the crystalline lattice.

Visualizations

Synthesis Pathway

The synthesis of beta-D-ribopyranosylamine from D-ribose is a direct amination reaction.

Caption: Synthesis of beta-D-ribopyranosylamine from D-ribose.

Experimental Workflow

The general workflow for the synthesis and characterization of beta-D-ribopyranosylamine is outlined below.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide summarizes the essential information regarding the synthesis and characterization of beta-D-ribopyranosylamine. The direct amination of D-ribose provides a straightforward route to this valuable compound. Its structural confirmation through X-ray crystallography and spectroscopic methods is critical for its use as a building block in the development of novel therapeutics. Further research to fully detail the reaction kinetics and optimize the yield would be beneficial for its large-scale production.

References

Unveiling the Solid-State Architecture of D-Ribopyranosylamine: A Technical Guide

An in-depth analysis of the crystal structure and conformational preferences of D-ribopyranosylamine, a foundational molecule in glycobiology and medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its three-dimensional structure, synthesis, and the experimental basis for its characterization.

This compound, the amino derivative of D-ribose, serves as a crucial building block in the synthesis of a wide array of biologically significant molecules, including nucleoside analogues and glycomimetics. Understanding its precise three-dimensional structure and conformational behavior in the solid state is paramount for the rational design of novel therapeutics and molecular probes. This technical guide delves into the crystallographic and conformational details of this compound, presenting key data in a structured format and outlining the experimental protocols for its study.

Crystal Structure and Conformation

The first definitive crystallographic evidence for the structure of β-D-ribopyranosylamine was presented in a 2003 study published in Carbohydrate Research.[1] Through single-crystal X-ray diffraction analysis, it was determined that in its crystalline form, β-D-ribopyranosylamine adopts a chair conformation.

Conformational Analysis

The pyranose ring of β-D-ribopyranosylamine exists in the stable ⁴C₁ chair conformation.[1] This conformation is the most thermodynamically favorable for most aldohexopyranoses and their derivatives, as it minimizes steric strain by positioning the bulky substituents in equatorial orientations. The orientation of the amine group at the anomeric carbon (C-1) is in the β-configuration, as supported by the measured dihedral angles within the crystal structure.[1]

The stability of the ⁴C₁ chair conformation can be attributed to the minimization of unfavorable steric interactions. In this arrangement, the hydroxyl groups at positions C-2, C-3, and C-4, as well as the hydroxymethyl group at C-5, occupy equatorial positions, thus reducing 1,3-diaxial interactions that would destabilize other potential conformations, such as the boat or skew-boat forms.

Crystallographic Data

The following table summarizes the key crystallographic data for β-D-ribopyranosylamine as determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

| Bond Lengths (Å) | (Selected) |

| C1-N1 | Data not available |

| C1-O5 | Data not available |

| Bond Angles (°) | (Selected) |

| O5-C1-N1 | Data not available |

| Torsional Angles (°) | (Selected) |

| O5-C1-C2-C3 | Data not available |

Note: Specific quantitative data from the primary crystallographic study were not publicly available at the time of this guide's compilation. The table structure is provided for when such data is obtained.

Experimental Protocols

The synthesis and crystallization of this compound are foundational steps for its structural elucidation. The following sections detail the generalized experimental methodologies for these processes.

Synthesis of β-D-Ribopyranosylamine

β-D-ribopyranosylamine can be synthesized through the reaction of D-ribose with ammonia (B1221849).[1] A common method involves the use of an aqueous solution of ammonia in the presence of ammonium (B1175870) carbonate.

Materials:

-

D-ribose

-

Concentrated aqueous ammonia

-

Ammonium carbonate

-

Methanol

-

Diethyl ether

Procedure:

-

D-ribose is dissolved in a minimal amount of water.

-

A solution of concentrated aqueous ammonia and ammonium carbonate is added to the D-ribose solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified, often by recrystallization from a solvent system such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of β-D-ribopyranosylamine is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: A single crystal of high quality is obtained by slow evaporation of a saturated solution of the synthesized β-D-ribopyranosylamine in a suitable solvent.

-

Data Collection: The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing the Process and Structure

To better understand the workflow and the conformational possibilities, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

References

Determining the Molecular Architecture of D-Ribopyranosylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the molecular structure determination of D-ribopyranosylamine derivatives. These compounds, as analogs of naturally occurring nucleosides, are of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount for understanding their biological activity and for the rational design of new therapeutic agents. This guide details the key experimental protocols for synthesis and analysis, presents quantitative data in a structured format for comparative analysis, and visualizes the experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of D-ribose with a primary amine. The reaction equilibrium can yield a mixture of furanose and pyranose forms, with the pyranose form often being the thermodynamically more stable product. The nature of the substituent on the amine (alkyl, aryl, acyl) can influence the reaction conditions and the anomeric configuration of the final product.

A general workflow for the synthesis and purification of an N-substituted this compound is outlined below:

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine

This protocol is adapted from the synthesis of an N-aryl derivative and illustrates the transformation from a protected furanosylamine to a ribopyranosylamine.

-

Starting Material Preparation: Begin with a protected form of ribosylamine, such as 2,3-O-isopropylidene-D-ribofuranosylamine.

-

Reaction with DNFB: React the protected ribofuranosylamine with 2,4-dinitrofluorobenzene (DNFB) to yield the N-(2,4-dinitrophenyl) derivative.

-

Acidic Hydrolysis and Rearrangement: Dissolve the resulting product (e.g., 1.69 g) in a mixture of trifluoroacetic acid, water, and ethanol (B145695) (e.g., 1:1:8 v/v/v, 130 mL).

-

Work-up: After a short reaction time (e.g., 15 minutes), concentrate the solution to a gum.

-

Purification: Subject the gum to column chromatography using a solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.

Spectroscopic and Spectrometric Characterization

The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic and spectrometric techniques.

The general analytical workflow for structural determination is depicted below:

Caption: Analytical workflow for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformation of this compound derivatives. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D techniques like COSY and HSQC establish connectivity.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For more detailed structural analysis, acquire 2D spectra such as ¹H-¹H COSY, HSQC, and HMBC.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS). Analyze the coupling constants (J) to deduce the relative stereochemistry of the protons on the pyranose ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | H/C-1 | H/C-2 | H/C-3 | H/C-4 | H/C-5 | Other Signals | Solvent |

| β-D-Ribopyranosylamine | ¹H | ~4.4 | ~3.5 | ~3.6 | ~3.7 | ~3.4, ~3.8 | - | D₂O |

| ¹³C | ~85 | ~72 | ~71 | ~70 | ~65 | - | D₂O | |

| N-(p-tolyl)-β-D-mannopyranosylamine | ¹H | 4.63 | 3.99 | 3.70 | 3.63 | 3.82, 3.75 | 6.88, 6.70 (Aryl), 2.19 (CH₃) | DMSO-d₆ |

| ¹³C | 85.0 | 73.8 | 72.8 | 70.0 | 62.9 | 146.1, 129.8, 129.2, 114.1 (Aryl), 20.8 (CH₃) | DMSO-d₆ | |

| N-(p-chlorophenyl)-β-D-galactopyranosylamine | ¹H | 4.49 | 3.69 | 3.50 | 3.78 | 3.55, 3.52 | 7.14, 6.78 (Aryl) | DMSO-d₆ |

| ¹³C | 87.9 | 75.1 | 72.1 | 70.3 | 61.5 | 148.2, 129.2, 121.2, 115.6 (Aryl) | DMSO-d₆ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound derivatives and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water). For MALDI, co-crystallize the sample with a suitable matrix.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For structural analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to identify characteristic losses, such as water, and cross-ring cleavages, which provide information about the sugar ring and the N-substituent.

Table 2: Expected Fragmentation Patterns for this compound Derivatives in MS/MS

| Ion Type | Description | Expected m/z Losses |

| [M+H]⁺ | Protonated molecular ion | - |

| [M+H-H₂O]⁺ | Loss of a water molecule | 18 |

| [M+H-2H₂O]⁺ | Loss of two water molecules | 36 |

| [M+H-3H₂O]⁺ | Loss of three water molecules | 54 |

| Cross-ring Cleavage | Fragmentation of the pyranose ring | Varies depending on cleavage site |

| Aglycone Ion | Ion corresponding to the N-substituent | Varies |

Note: The observed fragmentation is highly dependent on the specific derivative and the ionization conditions.

Single-Crystal X-ray Diffraction

For crystalline this compound derivatives, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including the absolute configuration, conformation of the pyranose ring, and intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo-Kα or Cu-Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Table 3: Crystallographic Data for β-D-Ribopyranosylamine[1]

| Parameter | Value |

| Chemical Formula | C₅H₁₁NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.386(1) |

| b (Å) | 9.771(2) |

| c (Å) | 12.339(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 649.2(2) |

| Z | 4 |

| Conformation | ⁴C₁ (Chair) |

Conclusion

The comprehensive structural determination of this compound derivatives is achieved through a synergistic application of synthetic chemistry and advanced analytical techniques. The detailed protocols and structured data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient and accurate characterization of these important molecules. The elucidation of their three-dimensional structure is a critical step towards understanding their biological function and developing novel therapeutic agents.

References

An In-depth Technical Guide to the Formation of beta-D-ribopyranosylamine from D-ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of beta-D-ribopyranosylamine from D-ribose. The document details the reaction mechanism, presents available quantitative data, outlines a detailed experimental protocol, and includes visualizations to facilitate understanding.

Introduction

Glycosylamines are a class of compounds formed by the reaction of a reducing sugar with an amine. beta-D-ribopyranosylamine, a specific glycosylamine derived from D-ribose, is a valuable building block in the synthesis of various biologically active molecules, including nucleoside analogs used in antiviral and anticancer drug development. Understanding the mechanism of its formation and optimizing its synthesis is crucial for its efficient utilization in medicinal chemistry and other fields. This guide summarizes the key aspects of the formation of beta-D-ribopyranosylamine from D-ribose and ammonia (B1221849).

Reaction Mechanism

The formation of beta-D-ribopyranosylamine from D-ribose in the presence of ammonia proceeds through a nucleophilic addition-elimination reaction. The mechanism can be broken down into the following key steps:

-

Ring-Chain Tautomerism of D-Ribose: In aqueous solution, D-ribose exists in equilibrium between its cyclic hemiacetal forms (pyranose and furanose) and its open-chain aldehyde form. While the cyclic forms are predominant, the reaction with ammonia proceeds through the small fraction of the open-chain form. At room temperature, about 76% of D-ribose is present in pyranose forms (α:β = 1:2) and 24% in the furanose forms (α:β = 1:3), with only about 0.1% of the linear form present[1].

-

Nucleophilic Attack by Ammonia: The nitrogen atom of ammonia, being a nucleophile, attacks the electrophilic carbonyl carbon of the open-chain D-ribose. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration to form a Schiff Base (Imine): The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a Schiff base, which is an imine. This step is often acid-catalyzed.

-

Intramolecular Cyclization: The Schiff base then undergoes an intramolecular nucleophilic attack. The hydroxyl group at the C-5 position of the ribose backbone attacks the imine carbon. This ring closure leads to the formation of the six-membered pyranose ring.

-

Stereoselective Formation of the beta-Anomer: The final step involves the protonation of the nitrogen atom to yield the stable beta-D-ribopyranosylamine. The preference for the beta-anomer (where the amino group is in the equatorial position) is influenced by the anomeric effect. This stereoelectronic effect describes the tendency of a substituent at the anomeric carbon to occupy an axial position to allow for stabilizing hyperconjugation between the lone pair of the ring heteroatom and the σ* orbital of the C-N bond. However, in the case of glycosylamines, the reverse anomeric effect can also play a role, favoring the equatorial anomer. The formation of the beta anomer is supported by crystallographic evidence[2].

A diagram illustrating this reaction mechanism is provided below.

Quantitative Data

| Reactants | Reagents | Temperature (°C) | Time (h) | Yield | Reference |

| D-Glucose, D-Galactose, Lactose, Cellobiose, Maltose | Aqueous Ammonia, Ammonium (B1175870) Bicarbonate | 42 | 36 | Quantitative | [3] |

| Reducing Sugars | Aqueous Ammonia, Ammonium Bicarbonate | Not specified | Not specified | Quantitative | [4] |

Note: The data in the table is derived from studies on various reducing sugars, which are expected to behave similarly to D-ribose in this reaction. The term "quantitative" implies that the reaction proceeds to completion, with yields approaching 100%. The use of ammonium bicarbonate in conjunction with aqueous ammonia appears to be a key factor in achieving these high yields[3][4].

Experimental Protocol

This section provides a detailed methodology for the synthesis of beta-D-ribopyranosylamine based on established procedures for glycosylamine formation.

Materials and Reagents

-

D-Ribose

-

Aqueous Ammonia (concentrated solution, e.g., 28-30%)

-

Ammonium Bicarbonate

-

Deionized Water

-

Ethanol

-

Silica (B1680970) Gel for column chromatography

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve D-ribose (1 equivalent) in a solution of aqueous ammonia. The concentration of D-ribose can be in the range of 0.2 M.

-

Addition of Catalyst: To this solution, add ammonium bicarbonate (1 equivalent).

-

Reaction Conditions: The reaction mixture is then typically heated. A reported condition for similar glycosylamines is 42°C for 36 hours[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solution is concentrated under reduced pressure. The resulting residue is then lyophilized (freeze-dried) to remove water and excess ammonia and ammonium bicarbonate, yielding the crude beta-D-ribopyranosylamine. The product is often obtained in a pure form after lyophilization[3].

-

Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel. A suitable eluent system would need to be determined, but mixtures of dichloromethane and methanol (B129727) are often used for polar compounds.

Characterization

The structure and purity of the synthesized beta-D-ribopyranosylamine can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure, including the stereochemistry at the anomeric carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

X-ray Crystallography: Provides definitive proof of the three-dimensional structure, including the pyranose ring conformation and the beta-configuration of the amino group[2].

Workflow and Logical Relationships

The overall process for the synthesis and characterization of beta-D-ribopyranosylamine can be visualized as a logical workflow.

Conclusion

The formation of beta-D-ribopyranosylamine from D-ribose is a straightforward and high-yielding reaction when conducted under optimized conditions, particularly with the use of aqueous ammonia and ammonium bicarbonate. The mechanism involves the reaction of the open-chain form of D-ribose with ammonia to form a Schiff base, followed by intramolecular cyclization to the thermodynamically favored pyranose ring with a beta-anomeric configuration. This technical guide provides researchers and drug development professionals with the fundamental knowledge and a practical protocol for the synthesis and characterization of this important synthetic intermediate. Further research could focus on a more detailed kinetic analysis under a broader range of conditions to fine-tune the synthesis for industrial-scale applications.

References

- 1. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]

- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]

An In-depth Technical Guide to D-Ribopyranosylamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a monosaccharide derivative belonging to the glycosylamine class of compounds. It is structurally characterized by a pyranose (six-membered) ring derived from D-ribose, with an amino group replacing the hydroxyl group at the anomeric carbon. While its parent molecule, D-ribose, is a fundamental component of nucleic acids and vital to cellular metabolism, this compound and other glycosylamines are gaining interest for their roles as synthetic intermediates and their potential biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential, though currently underexplored, biological significance.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored accordingly under inert atmosphere at low temperatures (-20°C) to prevent degradation.[1][2] The primary known physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₄ | [Calculated] |

| Molecular Weight | 149.15 g/mol | [Calculated] |

| Melting Point | 142-145 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water and DMSO. | [1][2] |

| pKa | Not experimentally determined. | |

| Appearance | White to Off-White Solid | [1] |

| Stability | Hygroscopic | [1][2] |

Structural Confirmation:

Single-crystal X-ray diffraction studies have confirmed that β-D-Ribopyranosylamine exists in a chair conformation, specifically the 4C1 form.[3] The beta (β) anomeric configuration is supported by the dihedral angles observed in its crystal structure.[3] The molecule exhibits a network of intra- and intermolecular hydrogen bonds.[3]

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

A common method for the synthesis of β-D-Ribopyranosylamine involves the reaction of D-ribose with ammonia (B1221849).[3]

Workflow for the Synthesis of β-D-Ribopyranosylamine:

Caption: General workflow for the synthesis of β-D-Ribopyranosylamine.

Detailed Protocol:

While the specific reaction conditions such as solvent, temperature, and reaction time can vary, a general procedure is as follows:

-

Reaction Setup: D-ribose is dissolved in a suitable solvent, typically an alcohol such as methanol (B129727) or ethanol.

-

Introduction of Ammonia: Ammonia gas is bubbled through the solution, or a solution of ammonia in the chosen solvent is added. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of D-ribose and the formation of the product.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of alcohol and ether, to yield crystalline β-D-Ribopyranosylamine.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Experimental Workflow for NMR Analysis:

Caption: Standard workflow for the NMR analysis of this compound.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation of glycosylamines is influenced by the sugar moiety and the nature of the amino group.

Logical Relationship in Mass Spectrometry Fragmentation:

Caption: Potential fragmentation pathways for this compound in mass spectrometry.

Biological Significance and Signaling Pathways

The direct biological functions and involvement of this compound in specific signaling pathways remain largely uncharacterized in published literature. However, the broader class of glycosylamines is known to play roles in various biological processes.

-

Enzyme Inhibition: Some glycosylamines act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. This inhibitory activity makes them of interest in the development of therapeutics for metabolic disorders.

-

Synthetic Intermediates: Glycosylamines are valuable precursors in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.

-

Maillard Reaction: this compound can be an intermediate in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.

Given the structural similarity of this compound to ribose, it is plausible that it could interact with enzymes and receptors that recognize ribose or its derivatives. However, specific signaling pathways directly modulated by this compound have not yet been identified. Future research may explore its potential role in pathways involving purine (B94841) and pyrimidine (B1678525) metabolism or as a modulator of ribose-dependent cellular processes.

Conclusion

This compound is a carbohydrate derivative with well-defined structural features but whose biological role is yet to be fully elucidated. This guide has summarized the currently available data on its physical and chemical properties and provided an overview of relevant experimental protocols. The lack of extensive research into its biological functions, particularly its interaction with signaling pathways, represents a significant knowledge gap and a promising area for future investigation. For researchers in drug development, the potential of this compound as a synthetic precursor for novel nucleoside analogues remains a key area of interest. Further studies are warranted to unlock the full potential of this intriguing molecule.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

D-Ribopyranosylamine CAS number and synonyms

CAS Number: 43179-09-5

This technical guide provides a comprehensive overview of D-Ribopyranosylamine, a monosaccharide derivative of interest to researchers in organic synthesis and drug development. Due to the limited availability of in-depth technical data on this compound itself, this document also includes information on its derivatives to illustrate the potential applications and biological activities associated with this structural motif.

Chemical Identity and Synonyms

This compound is a pentose (B10789219) sugar amine. Its chemical structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | (2R,3R,4R,5R)-2-aminooxane-3,4,5-triol |

| Molecular Formula | C₅H₁₁NO₄ |

| Molecular Weight | 149.15 g/mol |

| CAS Number | 43179-09-5 |

A variety of synonyms are used to identify this compound in chemical literature and databases:

| Synonym | Source |

| 1-Amino-1-deoxy-D-ribopyranose | ChemicalBook[1] |

| beta-D-ribopyranosylamine | PubChem[2] |

| b-D-Ribopyranosyl amine | PubChem[2] |

| (2R,3R,4R,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol | PubChem[2] |

| (2R,3R,4R,5R)-2-AMINOOXANE-3,4,5-TRIOL | PubChem[2] |

Experimental Protocols

Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine[3][4]

This protocol involves the controlled acidic hydrolysis of 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.

Materials:

-

2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Dissolve the starting material, 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, in a solvent mixture of TFA/H₂O/EtOH with a volume ratio of 1:1:8.

-

Allow the reaction to proceed for 15 minutes.

-

Concentrate the solution to obtain a gum-like residue.

-

Purify the residue using column chromatography with a mobile phase gradient starting from hexane/EtOAc (6:4 v/v) and gradually increasing to 100% EtOAc.

-

The purified product is obtained as a yellow syrup which solidifies upon storage.

Yield: 37%

Physicochemical Data

| Property | Value |

| Melting Point | 142-145°C |

| Storage Temperature | -20°C, under inert atmosphere, hygroscopic |

| Solubility | Slightly soluble in DMSO and water |

| Appearance | White to off-white solid |

Biological Activity of Ribosylamine Derivatives

While specific quantitative data on the biological activity of this compound is limited, various derivatives incorporating a ribosylamine or a related ribose moiety have demonstrated significant biological effects. The following table summarizes the in vitro antiviral and antitumor activities of selected ribosylamine-related compounds.

| Compound | Activity Type | Target Organism/Cell Line | IC₅₀ / Activity Metric | Reference |

| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Antiviral | Various viruses | 0.2 to 4 µg/ml | [1] |

| 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | P388 and L1210 cells | Cytotoxic | [3] |

| 5'-phosphate of 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | P388 and L1210 cells | Cytotoxic | [3] |

| 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | Lewis lung carcinoma (in mice) | Effective | [3] |

| 5'-phosphate of 2-beta-D-ribofuranosylselenazole-4-carboxamide | Antitumor | Lewis lung carcinoma (in mice) | Effective | [3] |

Visualizations

The following diagrams illustrate key concepts related to this compound and its synthesis.

References

- 1. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4- carboxamide and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigation of Unexpected Hydrolysis Products of D-Ribosylamines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the hydrolysis of D-ribosylamines, with a particular focus on the emergence of unexpected products. D-ribosylamines are N-glycosides formed from the condensation of D-ribose and an amine. While their hydrolysis is expected to yield the parent sugar and amine, various studies have indicated the potential for alternative reaction pathways leading to unanticipated molecular structures. Understanding these pathways is crucial for researchers in drug development and glycobiology, as D-ribosylamines are foundational structures in numerous bioactive molecules, including nucleosides.

Introduction to D-Ribosylamine Hydrolysis

The hydrolysis of N-substituted glycosylamines is a fundamental reaction in carbohydrate chemistry and is the initial step in the complex series of reactions known as the Maillard reaction.[1][2] This reaction is typically understood to proceed through the formation of an acyclic imine (Schiff base) intermediate, which is in equilibrium with the cyclic α and β anomers of the glycosylamine.[1] The generally accepted mechanism involves the protonation of the ring oxygen or the exocyclic nitrogen, followed by ring-opening to the imine, which is then hydrolyzed to the sugar and the amine.

However, under certain conditions, particularly with changes in pH and temperature, or in the presence of specific catalysts, deviations from this expected pathway can occur, leading to a variety of unexpected hydrolysis products. These can include epimers, anomers, and rearrangement products.

Quantitative Data on D-Ribosylamine Stability and Hydrolysis

The stability of D-ribosylamines in aqueous solutions is a critical factor influencing their hydrolysis pathways. Studies on 5-phospho-D-ribosylamine (PRA), a key intermediate in purine (B94841) biosynthesis, provide valuable quantitative insights into the dynamics of these molecules.

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (Kequi) | 0.95 ± 0.14 M⁻¹ | pH-independent, for the formation from [1-¹³C]ribose-5-phosphate and NH₃ | [3] |

| Equilibrium Constant (Kequi) | 2.7 M⁻¹ | Measured using an E. coli GAR synthetase trap | [3] |

| Anomeric Ratio (α:β) of PRA | 38:62 | At equilibrium from the reaction of [1-¹³C]ribose-5-phosphate and NH₃ | [3] |

| Rate of Anomerization (α to β PRA) | 44 s⁻¹ | 37°C, pH 8.0 | [3] |

| Half-life of PRA | 35 seconds | 37°C, pH 7.5 | [3] |

Experimental Protocols

Synthesis and Characterization of 5-phospho-D-ribosylamine (PRA)

A common method for the synthesis and characterization of PRA involves the incubation of ribose-5-phosphate (B1218738) with ammonia.

-

Reaction Mixture: [1-¹³C]ribose-5-phosphate is incubated with NH₃ in an aqueous solution.

-

Analysis: The reaction products are analyzed using ¹³C-NMR spectroscopy to characterize the anomeric mixture of PRA, the remaining ribose-5-phosphate, and any dimeric byproducts.

-

pH Studies: NMR studies are conducted at various pH levels to determine the pH-independent equilibrium constant for the reaction.

-

Magnetization Transfer NMR: This technique is employed to determine the rate of conversion between the α and β anomers of PRA.[3]

Enzymatic Trapping for Kinetic Analysis

The rates of formation and degradation of PRA can be measured using an enzymatic trap, which provides a more accurate determination of the equilibrium constant.

-

Enzyme: Purified E. coli GAR synthetase is used to trap the formed PRA.

-

Reaction: Ribose-5-phosphate and NH₃ are reacted in the presence of the enzyme.

-

Quantification: The rate of PRA formation and degradation is measured by monitoring the consumption of PRA by the enzyme, allowing for an independent and accurate measurement of the equilibrium constant.[3]

Reaction Pathways and Unexpected Products

The hydrolysis of D-ribosylamines can be more complex than a simple reversion to the parent sugar and amine. The following diagrams illustrate the expected pathway and potential unexpected side reactions.

Expected Hydrolysis Pathway

The generally accepted mechanism for the acid-catalyzed hydrolysis of a D-ribosylamine proceeds through a cyclic oxonium ion intermediate or an acyclic iminium ion.

References

- 1. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. futurelearn.com [futurelearn.com]

- 3. Chemical characterization of phosphoribosylamine, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthetic Routes for N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine is a carbohydrate derivative of significant interest in medicinal chemistry and drug development. The incorporation of the 2,4-dinitrophenyl (DNP) group, a well-known hapten, onto a ribopyranosyl-amine scaffold provides a valuable tool for immunological studies and the development of targeted therapeutics. This document outlines a detailed synthetic protocol for the preparation of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine, based on established chemical literature. The presented route involves a two-step process commencing from a protected D-ribofuranosylamine derivative.

Synthetic Pathway Overview

The synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine is achieved through a two-step reaction sequence. The initial step involves the reaction of a protected ribofuranosylamine with 2,4-dinitrofluorobenzene. The subsequent and crucial step is a controlled acidic hydrolysis of the resulting N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine derivative. Interestingly, this hydrolysis step proceeds with an unexpected ring expansion and anomerization to yield the thermodynamically more stable pyranose form in the alpha configuration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the critical hydrolysis step in the synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine.

| Parameter | Value | Reference |

| Starting Material | 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine | [1][2][3][4] |

| Product | N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine | [1][2][3][4] |

| Yield | 37% | [4] |

| Physical Appearance | Yellow syrup, solidifying on storage | [4] |

| Analytical Confirmation | NMR Spectroscopy, X-ray Crystallography | [1][2][3][4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine from its protected furanose precursor.

Materials:

-

2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (Compound 3 )

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deprotection and Rearrangement:

-

Dissolve 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (1.69 g, 4.76 mmol) in a solvent mixture of TFA/H₂O/EtOH (1:1:8 v/v/v, 130 mL).[4]

-

Stir the solution at room temperature for 15 minutes.[4]

-

Following the reaction, concentrate the solution under reduced pressure to obtain a gum.[4]

-

-

Purification:

-

Subject the resulting gum to column chromatography on silica gel.[4]

-

Elute the column with a solvent gradient, starting with a mixture of hexane/EtOAc (6:4 v/v) and gradually increasing the polarity to pure EtOAc.[4]

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure to yield N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine as a yellow syrup (0.55 g, 37% yield), which solidifies upon storage.[4]

-

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of N-(2,4-dinitrophenyl)-alpha-D-ribopyranosylamine.

Caption: Synthetic route from the protected furanosylamine to the final pyranosylamine product.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Application Notes and Protocols: Synthesis of Nucleoside Analogues using D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the synthesis of pyranosyl nucleoside analogues utilizing D-ribopyranosylamine as a key starting material. While the furanose form of ribose is prevalent in natural nucleosides, the exploration of pyranosyl analogues offers opportunities for the development of novel therapeutic agents with potentially altered biological activities and metabolic stabilities.

Introduction: The Rationale for Pyranosyl Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The majority of these compounds are mimics of natural 2'-deoxy)ribofuranosides. The synthesis of nucleoside analogues with a pyranose (six-membered) sugar ring, instead of the natural furanose (five-membered) ring, introduces significant structural modifications. These changes can impact several key properties:

-

Conformational Rigidity: The pyranose ring is generally more conformationally restricted than the furanose ring. This can influence the binding affinity and selectivity of the analogue for target enzymes, such as viral polymerases or kinases.

-

Metabolic Stability: The altered ring structure can affect the susceptibility of the nucleoside analogue to enzymatic degradation, potentially leading to an extended half-life in vivo.

-

Biological Activity: Changes in the three-dimensional shape of the nucleoside analogue can lead to novel interactions with biological targets, potentially resulting in new mechanisms of action or overcoming resistance to existing drugs.[1][2]

This compound serves as a direct precursor to the pyranosyl sugar moiety in these analogues. However, its direct application in glycosylation reactions presents challenges, primarily in controlling the anomeric stereochemistry and the reactivity of the hydroxyl and amino groups. Therefore, a carefully designed synthetic strategy, typically involving the use of protecting groups, is essential.

General Synthetic Strategy: A Representative Approach

A common and effective method for the synthesis of N-nucleosides is the silyl-Hilbert-Johnson reaction. This approach involves the condensation of a protected glycosyl donor with a silylated heterocyclic base, catalyzed by a Lewis acid. This methodology can be adapted for the use of a protected this compound derivative.

The overall workflow can be summarized as follows:

-

Protection of this compound: The hydroxyl groups of this compound are protected to prevent side reactions and to influence the stereochemical outcome of the glycosylation. Acetyl or benzoyl groups are commonly used for this purpose.

-

Silylation of the Heterocyclic Base: The nucleobase (e.g., uracil) is silylated to enhance its solubility in organic solvents and to increase the nucleophilicity of the nitrogen atom that will form the glycosidic bond.

-

Lewis Acid-Catalyzed Glycosylation: The protected this compound derivative is coupled with the silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4).[3][4][5]

-

Deprotection: The protecting groups on the sugar moiety and the nucleobase are removed to yield the final pyranosyl nucleoside analogue.

-

Purification and Characterization: The final product is purified, typically by column chromatography, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.[6]

Experimental Protocol: Synthesis of 1-(2,3,4-Tri-O-acetyl-β-D-ribopyranosyl)uracil

This protocol describes a representative synthesis of a pyrimidine (B1678525) pyranosyl nucleoside analogue from a protected this compound derivative.

Step 1: Preparation of 2,3,4-Tri-O-acetyl-D-ribopyranosylamine (Hypothetical Intermediate)

-

Materials: this compound, acetic anhydride (B1165640), pyridine (B92270).

-

Procedure:

-

Suspend this compound in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected ribopyranosylamine.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: Silylation of Uracil (B121893)

-

Materials: Uracil, hexamethyldisilazane (B44280) (HMDS), trimethylsilyl chloride (TMSCl), anhydrous acetonitrile.

-

Procedure:

-

Suspend uracil in anhydrous acetonitrile.

-

Add HMDS and a catalytic amount of TMSCl.

-

Reflux the mixture under an inert atmosphere until the solution becomes clear (typically 2-4 hours), indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Remove the solvent under reduced pressure to obtain the silylated uracil, which is typically used in the next step without further purification.

-

Step 3: Lewis Acid-Catalyzed Glycosylation

-

Materials: Protected this compound from Step 1, silylated uracil from Step 2, trimethylsilyl trifluoromethanesulfonate (TMSOTf), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve the protected this compound and silylated uracil in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add TMSOTf dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the protected pyranosyl nucleoside.

-

Step 4: Deprotection

-

Materials: Protected pyranosyl nucleoside from Step 3, methanolic ammonia.

-

Procedure:

-

Dissolve the protected nucleoside in saturated methanolic ammonia.

-

Stir the solution at room temperature for 12-24 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield 1-(β-D-ribopyranosyl)uracil.

-

Data Presentation: Representative Quantitative Results

The following table presents hypothetical data for the synthesis of a pyranosyl nucleoside analogue. Actual results may vary depending on the specific substrates and reaction conditions.

| Step | Product | Starting Material | Yield (%) | Anomeric Ratio (β:α) | Purity (%) |

| 1 | 2,3,4-Tri-O-acetyl-D-ribopyranosylamine | This compound | 85 | N/A | >95 |

| 3 | 1-(2,3,4-Tri-O-acetyl-β-D-ribopyranosyl)uracil | Protected Ribopyranosylamine | 65 | 5:1 | >98 |

| 4 | 1-(β-D-ribopyranosyl)uracil | Protected Nucleoside | 92 | 5:1 | >99 |

Notes on Data Interpretation:

-

Yield: The percentage yield is a measure of the efficiency of the chemical reaction. Optimization of reaction conditions (temperature, catalyst, solvent) is crucial for maximizing the yield.

-

Anomeric Ratio: The ratio of the β-anomer to the α-anomer is a critical parameter, as the stereochemistry at the anomeric carbon often dictates the biological activity. The choice of protecting groups on the sugar and the Lewis acid catalyst can influence this ratio.

-

Purity: High purity is essential for subsequent biological testing. Purity is typically assessed by HPLC and confirmed by NMR spectroscopy and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a pyranosyl nucleoside analogue from this compound.

Caption: General workflow for the synthesis of a pyranosyl nucleoside analogue.

This workflow highlights the key stages involved in the chemical synthesis, from the initial protection of the starting materials to the purification and characterization of the final product. Each step requires careful optimization to achieve the desired yield and purity.

Conclusion and Future Directions

The synthesis of pyranosyl nucleoside analogues from this compound represents a promising avenue for the discovery of novel therapeutic agents. While the synthetic chemistry can be challenging, particularly in controlling stereoselectivity, the potential for developing compounds with improved pharmacological properties justifies further exploration. Future research in this area could focus on:

-

The development of more stereoselective glycosylation methods for pyranosylamine donors.

-

The synthesis of a diverse library of pyranosyl nucleoside analogues with various heterocyclic bases and sugar modifications.

-

The evaluation of the biological activity of these novel analogues against a range of viral and cancer targets.

These efforts will contribute to a deeper understanding of the structure-activity relationships of nucleoside analogues and may lead to the development of next-generation therapeutics.

References

- 1. Studies on peptidyl nucleoside antibiotics: synthesis and antifungal evaluation of pyranosyl nucleoside analogs of nikkomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of the nucleoside analogs based on polyfluoroalkyl-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An efficient approach to the synthesis of nucleosides: gold(I)-catalyzed N-glycosylation of pyrimidines and purines with glycosyl ortho-alkynyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the NMR spectroscopy solution structures of pyranosyl-rNA and its nucleo-delta-peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Ribopyranosylamine Derivatives in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribopyranosylamine derivatives represent a class of nucleoside analogs with unexplored potential in the discovery of novel antiviral agents. While the closely related D-ribofuranosyl nucleosides, such as the broad-spectrum antiviral drug Ribavirin, have been extensively studied, the pyranose counterparts remain a promising yet under-investigated area of research. These compounds, characterized by a six-membered pyranose ring, may offer unique stereochemical and conformational properties that could translate into improved efficacy, selectivity, and pharmacokinetic profiles against a range of viral pathogens.

This document provides a comprehensive overview of the application of this compound derivatives in antiviral research. It includes detailed protocols for the evaluation of their antiviral activity and cytotoxicity, guidelines for data presentation, and visualizations of experimental workflows and potential mechanisms of action. Although specific antiviral data for this compound derivatives is currently limited in published literature, this guide utilizes data from related D-ribofuranosyl compounds as a template to illustrate the methodologies and data presentation standards.

Data Presentation: Antiviral Activity and Cytotoxicity

Quantitative data from antiviral and cytotoxicity assays should be systematically organized to facilitate the comparison of different this compound derivatives. The following tables provide a template for presenting such data, populated with example data from related D-ribofuranosyl nucleoside analogs to illustrate the format.

Table 1: In Vitro Antiviral Activity of D-Ribofuranosyl Nucleoside Analogs against Various Viruses

| Compound | Virus | Cell Line | IC₅₀ (µM)¹ | Reference |

| Ribavirin | Influenza A | MDCK | 1.5 | [1] |

| Ribavirin | Respiratory Syncytial Virus (RSV) | HeLa | 3.2 | [1] |

| EICAR² | Influenza A | MDCK | 0.1 | [1] |

| EICAR² | Parainfluenza Virus 3 | Vero | 0.2 | [2] |

| EICAR² | Measles Virus | Vero | 0.1 | [1] |

| TJ13025³ | Parainfluenza Virus 2 | Vero | 0.1 | [1] |

| TJ13025³ | Mumps Virus | Vero | 0.1 | [1] |

¹IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. ²5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide ³6'-(R)-6'-C-methylneplanocin A

Table 2: Cytotoxicity of D-Ribofuranosyl Nucleoside Analogs in Different Cell Lines

| Compound | Cell Line | CC₅₀ (µM)¹ | Selectivity Index (SI)² | Reference |

| Ribavirin | Vero | >100 | >31.25 | [1] |

| Ribavirin | MDCK | >100 | >66.67 | [1] |

| EICAR | Vero | 4 | 20 | [1] |

| EICAR | MDCK | 13 | 130 | [1] |

| TJ13025 | Vero | 5 | 50 | [1] |

| TJ13025 | MDCK | 10 | 100 | [1] |

¹CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. ²Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the antiviral potential of this compound derivatives. The following sections provide step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6][7]

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (cell control) and wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).[8][9]

Materials:

-

24-well or 6-well cell culture plates with confluent monolayers of susceptible host cells

-

Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

-

Serum-free culture medium

-

This compound derivatives

-

Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Preparation: Seed susceptible cells in multi-well plates and grow until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the this compound derivatives in serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of the virus stock that will produce 50-100 plaques per well.

-

Treatment: Immediately after infection, add the different concentrations of the this compound derivatives to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the this compound derivatives.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After the incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cells with the crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is a highly sensitive method to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[10][11][12]

Materials:

-

Virus-infected cell culture supernatants or cell lysates

-

Viral RNA/DNA extraction kit

-

Reverse transcriptase (for RNA viruses)

-

qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

-

Virus-specific primers and probes

-

qRT-PCR instrument

Procedure:

-

Sample Collection: Collect cell culture supernatants or cell lysates at different time points after infection and treatment with this compound derivatives.

-

Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture by combining the master mix, virus-specific primers, probe (if using a probe-based assay), and the extracted nucleic acid or cDNA.

-

Amplification and Detection: Perform the qRT-PCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.

-

Data Analysis: Generate a standard curve using known quantities of viral nucleic acid to determine the absolute copy number of the viral genome in the samples. Alternatively, use the comparative Ct (ΔΔCt) method for relative quantification of viral load, normalized to a reference gene. The reduction in viral load in treated samples compared to untreated controls indicates the antiviral activity of the compound.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

Caption: Experimental workflow for evaluating this compound derivatives.

Caption: Proposed mechanisms of action for this compound derivatives.

References

- 1. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for the Synthesis of N-aryl-D-ribopyranosylamines from D-ribose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-aryl-D-ribopyranosylamines, valuable compounds in medicinal chemistry and drug development. The methods described are based on established chemical transformations and offer routes to these target molecules from D-ribose.

Introduction

N-aryl-D-ribopyranosylamines are a class of carbohydrate derivatives where an aromatic amine is linked to the anomeric carbon of a D-ribose sugar in its pyranose form. These compounds are of significant interest as potential therapeutic agents and as intermediates in the synthesis of various biologically active molecules, including nucleoside analogues. The synthesis of these molecules can be approached through several methods, primarily involving the formation of a glycosidic bond between the ribose unit and the aryl amine. This document outlines two primary methods for their synthesis: the reaction of a protected ribosylamine with an activated aryl halide followed by deprotection and rearrangement, and the direct Lewis acid-catalyzed condensation of a protected ribose with an aromatic amine.

Method 1: Synthesis via Reaction with an Activated Aryl Halide and Subsequent Rearrangement

This method involves the synthesis of a protected N-aryl-D-ribofuranosylamine followed by an acid-catalyzed hydrolysis and intramolecular rearrangement to yield the thermodynamically more stable pyranose form. The example provided is based on the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.

Experimental Protocol:

Step 1: Synthesis of 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine

-

Starting Material: 2,3-O-isopropylidene-D-ribofuranosylamine is reacted with 2,4-dinitrofluorobenzene.

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at room temperature.

-

Purification: The product, 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, is purified by crystallization.

Step 2: Acid-Catalyzed Hydrolysis and Rearrangement

-

Deprotection: The purified 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (1.69 g, 4.76 mmol) is dissolved in a mixture of trifluoroacetic acid (TFA), water, and ethanol (B145695) (1:1:8 v/v/v, 130 mL).[1]

-

Reaction Time: The solution is allowed to stand for 15 minutes at room temperature.[1]

-

Work-up: The solution is concentrated under reduced pressure to yield a gum.

-

Purification: The resulting gum is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient (starting with 6:4 v/v and increasing the polarity to pure ethyl acetate) to afford N-(2,4-dinitrophenyl-α-D-ribopyranosylamine as a yellow syrup which solidifies upon storage.[1]

Method 2: Lewis Acid-Catalyzed N-Glycosylation

This approach involves the direct condensation of a per-O-acetylated D-ribose with an aromatic amine, catalyzed by a Lewis acid. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly used catalyst for this transformation. This method often leads to the formation of the β-anomer as the major product.

Experimental Protocol:

-

Starting Materials: Per-O-acetylated D-ribose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) and the desired aromatic amine (e.g., aniline (B41778) or a substituted aniline).

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added to the reaction mixture.

-

Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN) is typically used as the solvent.

-

Temperature: The reaction is often carried out at low temperatures, such as 0 °C, and then allowed to warm to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection: The O-acetyl protecting groups on the resulting N-aryl-D-ribopyranosylamine can be removed under standard conditions, such as Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol.

Quantitative Data Summary

| Method | Key Reagents | Catalyst | Solvent | Temperature | Time | Yield | Anomeric Selectivity | Reference |

| Method 1: Rearrangement | 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, TFA, H₂O | - | EtOH/H₂O/TFA (8:1:1) | Room Temp. | 15 min | 37% | α-pyranosylamine | [1] |

| Method 2: Lewis Acid Catalysis | Per-O-acetylated D-ribose, Aromatic Amine | TMSOTf | Dichloromethane or Acetonitrile | 0 °C to RT | Varies | Varies | Predominantly β | [2] |

Visualizations

Reaction Pathway Diagrams

Caption: Synthesis of N-aryl-D-ribopyranosylamine via rearrangement.

Caption: Lewis acid-catalyzed synthesis of N-aryl-D-ribopyranosylamine.

Experimental Workflow

Caption: General experimental workflow for synthesis methods.

References

Application Notes and Protocols for Controlled Acidic Hydrolysis of Ribofuranosylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribofuranosylamines are a class of compounds characterized by a ribofuranose sugar linked to a nitrogen-containing group, typically a heterocyclic base, via an N-glycosidic bond. This structural motif is fundamental to life, forming the core of ribonucleosides and ribonucleotides, the building blocks of RNA. The stability of this N-glycosidic bond is of critical importance in various fields, including drug development, molecular biology, and prebiotic chemistry.

In drug development, many antiviral and anticancer agents are nucleoside analogs. Their efficacy and metabolic fate are often dictated by the stability of the ribofuranosylamine linkage. Understanding and controlling the hydrolysis of this bond is crucial for designing drugs with optimal stability, absorption, and metabolic profiles. Controlled hydrolysis can also be a key step in the synthesis of novel therapeutic agents or for the analytical characterization of nucleic acids and their modifications.

These application notes provide a comprehensive overview of the principles and protocols for the controlled acidic hydrolysis of ribofuranosylamine compounds.

Principles of Acidic Hydrolysis

The N-glycosidic bond in ribofuranosylamines is susceptible to cleavage under acidic conditions. The mechanism of this hydrolysis is generally accepted to proceed via protonation of the heterocyclic base, which makes it a better leaving group. This is followed by the departure of the base and the formation of a resonance-stabilized oxocarbenium ion intermediate from the ribose sugar. This intermediate is then rapidly attacked by water to yield the free ribose sugar and the protonated base.

The rate of acidic hydrolysis is influenced by several factors:

-

Nature of the Heterocyclic Base: Purine-based ribofuranosylamines (e.g., adenosine, guanosine) are significantly less stable and hydrolyze much more readily in acidic conditions compared to pyrimidine-based compounds (e.g., cytidine, uridine). This is due to the greater ease of protonation of the purine (B94841) ring system.

-

pH of the Solution: The rate of hydrolysis is dependent on the hydrogen ion concentration. Generally, a lower pH (higher acid concentration) leads to a faster reaction rate.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-